molecular formula C17H20N4O3S2 B280083 methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B280083
M. Wt: 392.5 g/mol
InChI Key: VNALSMQDMHLXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, fungi, and viruses. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, antibacterial, antifungal, and antiviral properties. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method to improve its solubility and stability.
In conclusion, methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in various applications.

Synthesis Methods

Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of ethyl 4-bromobutyrate with 4-amino-1H-pyrazole-3-carboxylic acid, followed by the reaction of the resulting compound with thionyl chloride. The resulting compound is then reacted with 2-aminothiophenol to obtain the final product.

Scientific Research Applications

Methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C17H20N4O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

methyl 2-[(1-ethylpyrazole-4-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H20N4O3S2/c1-3-21-9-10(8-18-21)14(22)19-17(25)20-15-13(16(23)24-2)11-6-4-5-7-12(11)26-15/h8-9H,3-7H2,1-2H3,(H2,19,20,22,25)

InChI Key

VNALSMQDMHLXJU-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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